molecular formula C11H11BrO3 B11720815 Ethyl 3-(2-bromophenoxy)prop-2-enoate

Ethyl 3-(2-bromophenoxy)prop-2-enoate

Cat. No.: B11720815
M. Wt: 271.11 g/mol
InChI Key: LDGCVEYJTKTQEW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Bromophenoxy)acrylate is an organic compound with the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-Bromophenoxy)acrylate typically involves the reaction of 2-bromophenol with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Ethyl 3-(2-Bromophenoxy)acrylate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-Bromophenoxy)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Bromophenoxy)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acrylate group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

  • Ethyl 3-(2-Chlorophenoxy)acrylate
  • Ethyl 3-(2-Iodophenoxy)acrylate
  • Ethyl 3-(2-Fluorophenoxy)acrylate

Comparison: Ethyl 3-(2-Bromophenoxy)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it more suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

ethyl 3-(2-bromophenoxy)prop-2-enoate

InChI

InChI=1S/C11H11BrO3/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-8H,2H2,1H3

InChI Key

LDGCVEYJTKTQEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=COC1=CC=CC=C1Br

Origin of Product

United States

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